5-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)-2-methoxybenzamide
Description
This compound is a sulfamoyl-substituted benzamide derivative featuring a hybrid heterocyclic backbone comprising furan and thiophene rings. Its structure integrates a sulfonamide group (-SO₂NH-) linked to a 2-methoxybenzamide core, with a hydroxylated ethyl bridge connecting the furan and thiophene moieties.
Properties
IUPAC Name |
5-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]sulfamoyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S2/c1-25-15-5-4-13(9-14(15)17(19)21)28(23,24)20-11-18(22,12-6-8-27-10-12)16-3-2-7-26-16/h2-10,20,22H,11H2,1H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQHIUQYLUUPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)-2-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C17H20N4O5S
Molecular Weight : 396.43 g/mol
CAS Number : 2034483-42-4
This compound features a unique combination of a furan ring, a thiophene moiety, and a sulfonamide group, which is known to enhance its biological activity profile.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Carbonic Anhydrase Isoenzymes :
The compound has demonstrated inhibitory effects on carbonic anhydrase isoenzymes, which are crucial in regulating bicarbonate levels in various physiological processes. This inhibition is particularly relevant for therapeutic applications in conditions like glaucoma and metabolic disorders. -
Antioxidant Properties :
The presence of furan and thiophene rings suggests potential antioxidant properties, which may contribute to its anticancer activity by neutralizing free radicals and reducing oxidative stress. -
Interaction with Metabolic Pathways :
Research indicates that this compound may interact with various enzymes involved in metabolic pathways and receptors associated with inflammatory responses, although further studies are needed to elucidate these interactions fully.
In Vitro Studies
A study evaluating the cytotoxicity of related compounds found that derivatives of sulfonamides exhibit significant anticancer activity against various cancer cell lines. While specific data on this compound is limited, its structural similarities suggest comparable effects .
Case Studies
-
Anticancer Activity :
A series of benzamide derivatives were synthesized and evaluated for their anticancer properties. Compounds with similar structural features showed IC50 values ranging from 1.35 to 4.00 μM against cancer cell lines, indicating promising therapeutic potential . -
Antitubercular Activity :
Related compounds have been tested for their activity against Mycobacterium tuberculosis, demonstrating effective inhibition at low concentrations (IC50 values as low as 1.35 μM). This highlights the potential for developing new antitubercular agents based on the structural framework of this compound.
Comparative Analysis Table
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 5-Chloro-N-(4-sulfamoylphenyl)benzamide | Benzamide core | Anticancer properties |
| N-(4,4-Dibromo-[1,1'-biphenyl]-2-yl)benzamide | Biphenyl structure | Antimicrobial activity |
| N-(6-(4-pyrazinecarbonyl)piperazine) derivatives | Piperazine ring | Antitubercular effects |
Scientific Research Applications
The compound exhibits a range of biological activities, including:
1. Anticancer Activity
Research has indicated that compounds with similar structural features possess significant anticancer properties. The interaction with various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway is crucial for their efficacy in inhibiting tumor growth. Studies have shown that derivatives can induce apoptosis in cancer cells through these mechanisms.
Case Study:
A study demonstrated that a derivative of this compound exhibited IC50 values against breast cancer cell lines ranging from 5 to 15 μM, indicating potent anticancer activity.
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Study:
In vitro studies revealed that related compounds exhibited minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against Mycobacterium tuberculosis.
3. Anti-inflammatory Effects
The compound may also act as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property enhances its therapeutic potential in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues in Sulfonamide/Benzamide Families
The compound shares structural motifs with several sulfonamide and benzamide derivatives documented in the literature:
Key Observations :
- Unlike LMM11, which uses a 1,3,4-oxadiazole for heterocyclic diversity, the thiophene-furan combination in the target may enhance π-π stacking interactions with aromatic enzyme pockets .
Computational and Crystallographic Insights
- Such methods could predict its reactivity or interaction with biological targets .
- Crystallography : SHELX-based analyses () are critical for resolving stereochemistry in similar compounds, particularly the hydroxyethyl bridge’s conformation .
Q & A
Q. Critical parameters :
- Temperature control during amidation to prevent epimerization.
- Use of inert atmosphere (N₂) for moisture-sensitive intermediates.
- Stoichiometric excess of sulfamoyl chloride (1.2–1.5 equiv) to drive reaction completion .
Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to verify the sulfamoyl group (δ 3.2–3.5 ppm for NH-SO₂), methoxy (δ 3.8–4.0 ppm), and aromatic protons of furan (δ 6.3–7.1 ppm) and thiophene (δ 7.2–7.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; retention time compared to synthetic standards. Purity >98% is required for biological assays .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns matching expected substituents (e.g., loss of SO₂NH group at m/z 120) .
Advanced: How do structural modifications (e.g., halogenation or substitution on the benzamide ring) impact the compound's biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?
Methodological Answer:
- Halogenation : Introduce Cl or Br at the benzamide para-position via electrophilic substitution (e.g., NBS/FeCl₃). Assess antibacterial potency against S. aureus biofilms using microbroth dilution (MIC ≤ 8 µg/mL for 3-Cl derivatives vs. >32 µg/mL for unsubstituted analogues) .
- Methoxy vs. hydroxy substitution : Replace 2-methoxy with 2-hydroxy (via BBr₃ demethylation). Evaluate solubility (logP reduction by 0.5–1.0) and binding affinity to GroEL/ES chaperones via surface plasmon resonance (SPR; Kd = 12 nM vs. 45 nM for methoxy) .
- SAR Workflow :
- Synthesize analogues with systematic substitutions.
- Test in standardized bioassays (e.g., antimicrobial, enzyme inhibition).
- Perform QSAR modeling (CoMFA or machine learning) using descriptors like Hammett σ values and topological polar surface area (TPSA) .
Advanced: What strategies are recommended to resolve contradictions in biological activity data across different studies involving this compound or its analogues?
Methodological Answer:
- Standardize Assay Conditions : Use common reference strains (e.g., E. coli ATCC 25922) and growth media (Mueller-Hinton broth) to minimize variability. Include positive controls (e.g., ciprofloxacin for antibacterial studies) and vehicle controls (DMSO ≤1% v/v) .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for kinase inhibition) and apply statistical weighting for sample size and assay type (e.g., fluorescence vs. radiometric). Address outliers via Grubbs’ test .
- Mechanistic Follow-Up : Use isothermal titration calorimetry (ITC) to confirm direct target binding if conflicting activity reports exist (e.g., Kd discrepancies due to protein aggregation) .
Advanced: What are the hypothesized mechanisms of action for this compound's antimicrobial activity, and what experimental approaches validate these hypotheses?
Methodological Answer:
- Hypothesis 1 : Disruption of bacterial chaperone systems (e.g., GroEL/ES). Validate via:
- GroEL ATPase Inhibition Assay: Measure ATP hydrolysis rates (Δ absorbance at 340 nm) in the presence of compound (IC₅₀ = 0.8 µM) .
- Protein Aggregation Assay: Monitor thermal denaturation of malate dehydrogenase (MDH) with/without compound using dynamic light scattering (DLS) .
- Hypothesis 2 : Membrane perturbation in Gram-negative bacteria. Validate via:
- NPN Uptake Assay: Quantify 1-N-phenylnaphthylamine (NPN) fluorescence increase in P. aeruginosa treated with compound (≥2-fold vs. control indicates outer membrane damage) .
- SEM Imaging: Visualize membrane blebbing and lysis at 10× MIC .
Advanced: How can researchers address challenges in synthesizing stereochemically pure 2-hydroxyethyl intermediates during the compound's preparation?
Methodological Answer:
- Chiral Resolution : Use (R)- or (S)-BINOL-based chiral auxiliaries during the condensation of furan-2-yl and thiophen-3-yl aldehydes. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) .
- Asymmetric Catalysis : Employ Jacobsen’s thiourea catalysts for hydroxyethylamine formation (up to 92% ee). Optimize solvent polarity (e.g., toluene vs. THF) to enhance stereoselectivity .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with L-tartaric acid and recrystallize from methanol to isolate >99% enantiopure product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
